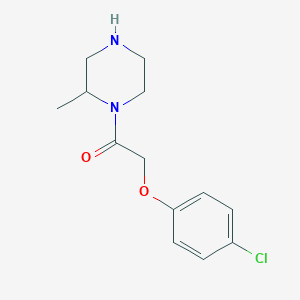
2-(4-Chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as enaminones and piperazines, which are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. Enaminones, in particular, are recognized for their versatile reactivity, serving as precursors in the synthesis of a wide range of heterocyclic compounds.
Synthesis Analysis
One-pot synthesis methods have been developed for related compounds, offering efficient routes to enaminones and piperazines. For instance, Barakat et al. (2020) reported a one-pot synthesis of enaminones by reacting p-chloroacetophenone with secondary amines in dioxane under heat, highlighting the simplicity and effectiveness of such approaches for generating compounds with similar structures (Barakat et al., 2020).
Molecular Structure Analysis
The molecular structures of similar compounds have been characterized using techniques like X-ray single-crystal diffraction and spectroscopic methods (NMR, IR). These studies provide insights into the geometric and electronic structures of enaminones and piperazines, which are crucial for understanding their chemical behavior and reactivity. The intermolecular interactions, such as hydrogen bonds and π-π interactions, play significant roles in stabilizing their crystal structures (Barakat et al., 2020).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Kuzenkov and Zakharychev (2009) explores the synthesis of compounds structurally related to 2-(4-Chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one, specifically substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols. These compounds exhibit fungicidal activity, highlighting their potential use in pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009).
Chemical and Molecular Insights
Barakat et al. (2020) conducted a one-pot synthesis of enaminones closely related to the structure of 2-(4-Chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one. This study provides valuable chemical and molecular insights, particularly in understanding the electronic and spectroscopic properties of these compounds (Barakat et al., 2020).
Potential Inhibitors of Lipoxygenase
A 2016 study by Asghari et al. investigates derivatives of a similar compound structure and evaluates them as potential inhibitors of 15-lipoxygenase, a key enzyme in inflammatory responses. This research emphasizes the medicinal chemistry applications of such compounds (Asghari et al., 2016).
Anti-inflammatory Properties
Rehman, Saini, and Kumar (2022) explored the synthesis of derivatives of 2-(4-acetylphenoxy)-1-(1H-indol-1-yl)ethan-1-one, which is structurally related to the compound . Their study aimed to evaluate these derivatives for anti-inflammatory activity, suggesting potential therapeutic applications (Rehman, Saini, & Kumar, 2022).
Serotonin Receptor Affinity
Łażewska et al. (2019) designed a series of compounds, including 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, to evaluate their affinity for the human serotonin 5-HT6 receptor. Their research contributes to understanding the neuropsychopharmacological implications of such compounds (Łażewska et al., 2019).
Fungicidal Activity in Agriculture
Bai et al. (2020) synthesized novel 1,2,4-triazole derivatives, including compounds structurally similar to 2-(4-Chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one, and evaluated their fungicidal activities against various phytopathogens. This study underlines the agricultural applications of these compounds (Bai et al., 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10-8-15-6-7-16(10)13(17)9-18-12-4-2-11(14)3-5-12/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSOPCSUBLRHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

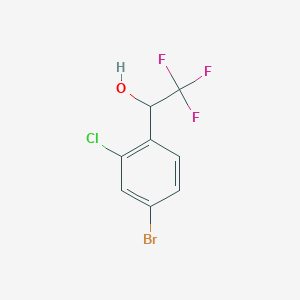
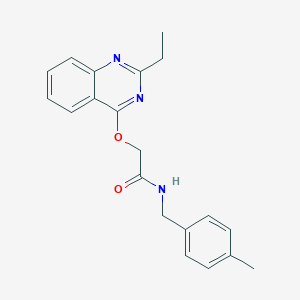

![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)
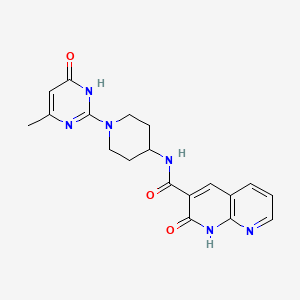
![N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2498260.png)
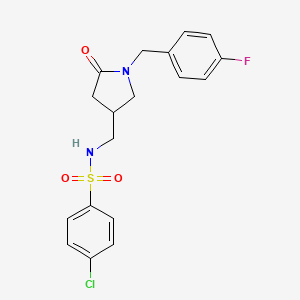

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2498266.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)
![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)
